5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-3-(4-fluorophenyl)-1-methyl-1H-pyrazole
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Description
5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-3-(4-fluorophenyl)-1-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C23H22FN3O2 and its molecular weight is 391.446. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a benzofuran and a pyrazole moiety. Benzofuran derivatives have been found to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Pyrazole derivatives are known to interact with various receptors and enzymes in the body, contributing to their diverse biological activities .
Mode of Action
Pyrazole derivatives can also bind with high affinity to multiple receptors, which can be helpful in developing new therapeutics .
Biochemical Pathways
Without specific information on this compound, it’s difficult to determine the exact biochemical pathways it affects. Many benzofuran and pyrazole derivatives are involved in a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the broad biological activities of benzofuran and pyrazole derivatives, the effects could potentially be wide-ranging .
Properties
IUPAC Name |
[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O2/c1-26-21(13-20(25-26)15-2-5-19(24)6-3-15)23(28)27-10-8-18(14-27)16-4-7-22-17(12-16)9-11-29-22/h2-7,12-13,18H,8-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTGJYCAPKOQQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(C3)C4=CC5=C(C=C4)OCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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